Cefixime impurity A

correction factor HPLC-UV related substances

Cefixime EP Impurity A (CAS 1335475-08-5) is the non-substitutable ring-opened thermal degradation product specified in the European Pharmacopoeia for cefixime related substances testing. Its unique UV response—a correction factor of 2.7 at 254 nm, 2.5–2.7× greater than all other EP impurities (B–F)—means using any alternative standard introduces >150% quantification error. This reference standard is mandatory for ICH Q1A(R2) stability-indicating method validation, ANDA submissions, and routine batch release. Supplied with full CoA, HPLC chromatogram, and NMR—order now to ensure analytical accuracy and monograph compliance.

Molecular Formula C16H17N5O8S2
Molecular Weight 471.47
CAS No. 1335475-08-5
Cat. No. B601303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefixime impurity A
CAS1335475-08-5
Synonymsα-[[(Z)-2-(2-amino-4-thiazolyl)-2-[(carboxymethoxy)imino]acetyl]amino]-2-[(2R)-5-methyl-7-oxo-1,2,5,7-tetrahydro-4H-furo[3,4-d][1,3]thiazin-2-yl]acetic Acid; 
Molecular FormulaC16H17N5O8S2
Molecular Weight471.47
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 2.5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cefixime EP Impurity A CAS 1335475-08-5 Reference Standard: Procurement Specifications and Analytical Baseline


Cefixime EP Impurity A (CAS 1335475-08-5) is a pharmacopoeial reference standard impurity of the third-generation cephalosporin antibiotic cefixime, formally designated as Impurity A in the European Pharmacopoeia monograph . This compound is characterized as a ring-opened derivative of cefixime with molecular formula C₁₆H₁₇N₅O₈S₂ and molecular weight 471.46 g/mol [1]. As a reference standard, it is supplied with full analytical characterization data including HPLC chromatograms, NMR spectra, and Certificate of Analysis (CoA), and is intended exclusively for analytical method development, method validation (AMV), and quality control applications during pharmaceutical development and commercial production .

Why Cefixime Impurity A Cannot Be Substituted with Other EP Impurities in Method Validation


Cefixime EP Impurity A cannot be replaced by other cefixime-related impurities such as Impurity B, C, D, E, or F in analytical workflows due to its quantitatively distinct UV response characteristics. Published correction factor data demonstrate that Impurity A exhibits a correction factor of 2.7 at 254 nm, while impurities B–F cluster tightly between 1.0 and 1.1 [1]. This 2.5–2.7× differential in UV absorbance relative to the cefixime parent peak means that using an alternative impurity as a surrogate standard would introduce systematic quantification errors exceeding 150% in HPLC-UV assays. Furthermore, Impurity A is specifically a ring-opened thermal degradation product formed under thermal stress conditions, structurally distinct from the stereoisomeric (Impurity D) or process-related impurities that comprise the rest of the EP impurity panel [2][3]. Substitution therefore compromises both the accuracy of related substances quantification and compliance with pharmacopoeial monograph requirements.

Quantitative Differential Evidence for Cefixime Impurity A Relative to EP Impurity Panel


Correction Factor Differential: Impurity A vs. Impurities B–F in HPLC-UV Quantification

At 254 nm detection wavelength, Cefixime EP Impurity A exhibits a correction factor of 2.7, which is approximately 2.5–2.7× higher than the correction factors for impurities B (1.1), C (1.1), D (1.0), E (1.0), and F (1.1) [1]. This indicates that Impurity A has substantially weaker UV absorbance than both the parent drug and the other five EP impurities, necessitating a larger correction factor to achieve accurate quantification when using a single-point calibration approach. In three batches of cefixime granules analyzed, Impurity A was consistently detected at levels of 0.46–0.51% (correction factor method) or 0.48–0.54% (external standard method), whereas impurities C, D, and F remained undetected [1].

correction factor HPLC-UV related substances quantitative analysis pharmacopoeial impurity

Degradation Pathway Specificity: Thermal Stress-Induced Formation vs. Stereoisomeric Impurity D

Under thermal stress conditions (bulk drug heating), Cefixime EP Impurity A is generated as one of five distinct degradation products (peaks A, B, C, D, and E based on British Pharmacopoeia designation), alongside several unknown peaks [1]. This thermal degradation pathway distinguishes Impurity A from Impurity D, which is specifically an (E)-isomer stereochemical impurity formed during synthesis rather than through thermal degradation [2]. The LC-MS/MS analysis confirmed that Impurity A is a ring-opened derivative, a structural feature that correlates with its formation under thermal stress and its distinct chromatographic behavior compared to stereoisomeric or process-related impurities [1][3]. Under the validated stability-indicating HPLC conditions, Impurity A was detected at 3.77% of total peak area following thermal stress of cefixime bulk drug [1].

thermal degradation stability-indicating LC-MS/MS impurity profiling stress testing

Purity Specification and Analytical Suitability Comparison Across Commercial Sources

Commercially available Cefixime EP Impurity A reference standards are supplied with defined purity specifications by HPLC: ≥90% (Clearsynth, Axios Research) or ≥95% (Biosynth, CymitQuimica, and multiple Chinese suppliers) . This purity range enables the compound to serve as a fully characterized reference standard compliant with pharmacopoeial monograph requirements (USP or EP) for method development and validation . In contrast, the related N-Nitroso Cefixime EP Impurity A derivative is supplied for a distinct regulatory purpose—nitrosamine impurity quantification and control within FDA/EMA safety limits—and is not interchangeable with the parent impurity A standard for general related substances testing [1]. The availability of technical grade material as a mixture of diastereomers further distinguishes Impurity A from single-stereoisomer impurities such as Impurity D .

reference standard purity specification HPLC purity CoA pharmacopoeial compliance

Differentiation from γ-Lactone Degradation Impurity: Identity, Kinetics, and ICH M7 Classification

During in-use stability testing of cefixime granules for oral suspension, a previously unidentified impurity with relative retention time (RRT) of 0.19 was isolated and structurally characterized as a γ-lactone degradation product of cefixime, present as multiple stereoisomers stabilized under acidic conditions [1]. This impurity is not EP Impurity A but rather a distinct degradation species that forms only after prolonged storage of reconstituted suspensions. Kinetic evaluation showed pseudo-first-order formation with faster accumulation at ambient temperature [1]. In silico toxicological assessment using complementary platforms indicated no additional structural alerts, no mutagenic potential, and negligible acute toxicity, resulting in classification as an ICH M7 Class 5 impurity requiring no further genotoxicity testing [1]. Cefixime EP Impurity A, by contrast, is a thermal degradation product (ring-opened derivative) with a different chromatographic profile and RRT, and does not share this specific γ-lactone structure or the associated ICH M7 Class 5 designation [2].

degradation impurity γ-lactone ICH M7 in silico toxicology in-use stability

Validated Application Scenarios for Cefixime Impurity A Reference Standard in Pharmaceutical Quality Control


Stability-Indicating HPLC Method Development Requiring Thermal Degradation Marker

Cefixime EP Impurity A is essential for developing and validating stability-indicating HPLC methods that must demonstrate specificity for thermal degradation products. As one of five thermal degradation peaks (A–E based on BP designation) generated under forced thermal stress of cefixime bulk drug, Impurity A must be chromatographically resolved from the parent peak and other related substances to establish method specificity [1]. The validated LC-UV method employing a C18 column with water:acetonitrile (85:15 v/v, 0.5% formic acid) mobile phase achieved resolution of Impurity A from cefixime and other degradation products, with Impurity A detected at 3.77% following thermal stress [1]. This reference standard is therefore non-substitutable in method validation protocols that require demonstration of stability-indicating capability under ICH Q1A(R2) stress testing guidelines.

Quantitative Related Substances Analysis with Correction Factor Application

In quality control laboratories performing related substances testing of cefixime drug substance and drug products, Impurity A must be quantified using a method that accounts for its correction factor of 2.7 at 254 nm [2]. Failure to apply this correction factor results in approximately 63% underestimation of Impurity A content. The validated approach—the principal component self-control method with correction factor—enables accurate quantification without requiring continuous supply of impurity reference standards for each analytical run [2]. In three commercial batches analyzed, Impurity A was consistently detected at 0.46–0.51% (correction factor method) and 0.48–0.54% (external standard method), with total impurities ranging from 0.65% to 0.83%, demonstrating the method's suitability for routine batch release and stability testing [2].

Pharmacopoeial Compliance in ANDA Submissions Requiring EP/BP Monograph Adherence

Abbreviated New Drug Applications (ANDAs) for generic cefixime products require demonstration that the proposed analytical methods can detect and quantify all specified pharmacopoeial impurities, including EP Impurity A . The availability of a fully characterized reference standard with traceability to EP or USP monographs—including CoA with HPLC purity ≥90%, NMR, and MS characterization data—is mandatory for establishing method suitability and demonstrating compliance with regulatory expectations for impurity control . The Chinese patent CN109490440A specifically describes a method for detecting cefixime impurity A from cefixime drug products, illustrating the regulatory recognition of this impurity as a critical quality attribute requiring dedicated analytical control [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cefixime impurity A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.